N-(quinolin-3-yl)-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
Description
N-(quinolin-3-yl)-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core substituted with a thiophen-2-yl group at position 5, a trifluoromethyl group at position 7, and a carboxamide moiety linked to a quinolin-3-yl group at position 2. This structure combines aromatic and electron-withdrawing groups (e.g., CF₃) to enhance stability and bioavailability while targeting specific biological pathways, such as kinase inhibition or antimicrobial activity . The quinolin-3-yl substituent introduces a bulky aromatic system, which may influence binding affinity and cellular permeability compared to analogs with smaller substituents.
Properties
IUPAC Name |
N-quinolin-3-yl-5-thiophen-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H12F3N5OS/c22-21(23,24)18-9-15(17-6-3-7-31-17)27-19-10-16(28-29(18)19)20(30)26-13-8-12-4-1-2-5-14(12)25-11-13/h1-11H,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLSKIEQMJJUKKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)NC(=O)C3=NN4C(=CC(=NC4=C3)C5=CC=CS5)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12F3N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and its analogs:
Key Observations:
Substituent Effects: The quinolin-3-yl group in the target compound introduces steric bulk, which may enhance target specificity but reduce membrane permeability compared to smaller groups like pyridinyl or cyanomethyl . Thiophen-2-yl at position 5 is a common feature in analogs, suggesting its role in maintaining π-π stacking interactions with biological targets . Trifluoromethyl at position 7 is conserved across most analogs, likely contributing to metabolic stability and lipophilicity .
Synthetic Routes: Suzuki-Miyaura cross-coupling is a prevalent method for constructing disubstituted pyrazolo[1,5-a]pyrimidines (e.g., 3,5-diarylated derivatives) . The target compound’s quinolin-3-yl group may require specialized coupling conditions or protection strategies due to its reactivity .
The target compound’s quinoline moiety may confer unique activity against kinase targets (e.g., EGFR or ALK) compared to simpler heterocycles .
Physicochemical Properties: Molecular Weight: Analogs range from 313–571 g/mol, with the target compound likely falling in the higher range due to the quinoline group. Solubility: Saturated cores () and polar substituents (e.g., methoxy in ) improve solubility, whereas bulky groups like quinoline may reduce it.
Q & A
Q. Key Optimization Parameters :
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Temperature | 80–100°C | Higher yields at elevated temps |
| Solvent | Ethanol/DMF | Minimizes side reactions |
| Reaction Time | 5–12 hours | Prevents degradation |
Basic: How to confirm the compound’s structure and purity?
Methodological Answer:
Q. Purity Assessment :
- HPLC : >95% purity with C18 columns (acetonitrile/water gradient) .
- Melting Point : Compare with literature values (e.g., 263–265°C for analogs) .
Advanced: How to resolve contradictions in biological activity data across analogs?
Methodological Answer:
Contradictions often arise from substituent effects or assay variability . Strategies include:
- Comparative SAR Studies :
- Replace thiophen-2-yl with phenyl (↓ antimicrobial activity) .
- Trifluoromethyl vs. difluoromethyl : CF₃ enhances metabolic stability (logP ≈ 3.2) .
| Derivative | Structural Feature | Biological Activity | Source |
|---|---|---|---|
| 3-Bromo analog | Bromine at C3 | Anticancer (IC₅₀ = 2.1 µM) | |
| 7-Hydroxy analog | Hydroxy at C7 | Kinase inhibition (Kd = 0.8 nM) |
Advanced: How to design stability studies under varying pH conditions?
Methodological Answer:
- Experimental Design :
- Key Findings for Analogs :
Advanced: What strategies improve bioavailability and target engagement?
Methodological Answer:
- Solubility Enhancement :
- Target Binding Optimization :
Advanced: How to address spectral data contradictions (e.g., NMR shifts)?
Methodological Answer:
- Dynamic Effects :
- Resolution Strategies :
Advanced: How to optimize reaction yields for scale-up?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
